1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate
Description
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate is a sulfonate ester derivative of the tetralin (1,2,3,4-tetrahydronaphthalene) scaffold. The compound features a methylbenzenesulfonate (tosyl) group attached to the tetralin structure via a methylene bridge. Sulfonate esters are widely utilized in organic synthesis as leaving groups or protective intermediates due to their stability and reactivity under specific conditions.
Properties
CAS No. |
19063-23-1 |
|---|---|
Molecular Formula |
C18H20O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-1-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H20O3S/c1-14-9-11-17(12-10-14)22(19,20)21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-3,5,8-12,16H,4,6-7,13H2,1H3 |
InChI Key |
ADMICVKNOCRGAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Reduction of 1-Tetralone
1-Tetralone is reduced to the corresponding alcohol using hydride reagents. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C achieves near-quantitative yields. Sodium borohydride (NaBH₄) in methanol offers a milder alternative but with lower efficiency (~70% yield).
Table 1: Comparative Reduction Conditions
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| LiAlH₄ | THF | 0°C → 25°C | 95% |
| NaBH₄ | MeOH | 25°C | 70% |
Post-reduction, the alcohol is isolated via aqueous workup (e.g., quenching with NH₄Cl) and purified by silica gel chromatography (hexane/ethyl acetate).
Sulfonation with 4-Methylbenzenesulfonyl Chloride
Direct Tosylation
The alcohol reacts with tosyl chloride in dichloromethane (DCM) or THF, using pyridine or triethylamine as a base to neutralize HCl. Optimal conditions include:
Example Procedure :
Mitsunobu Reaction
While less common, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to convert the alcohol to the sulfonate ester. This method avoids HCl generation but requires stoichiometric reagents, increasing cost.
Purification and Characterization
Chromatographic Isolation
Silica gel chromatography (hexane/ethyl acetate gradients) effectively separates the sulfonate ester from unreacted alcohol or tosyl chloride byproducts.
Analytical Challenges
Suppliers emphasize the lack of analytical data for this compound, necessitating user validation via:
-
¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and the methyl group of the tosyl moiety (δ 2.4 ppm).
Alternative Synthetic Routes
Reductive Amination Byproducts
Procedures for N,N-dimethyl-1-(naphthalen-1-yl)methanamine demonstrate reductive amination techniques that could inspire alcohol protection strategies prior to sulfonation.
Industrial and Research Implications
The compound’s rarity and instability limit large-scale applications, but it serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Pharmaceuticals
1. Drug Development
1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance the efficacy and specificity of drugs targeting specific biological pathways. Research has shown its potential in developing new analgesics and anti-inflammatory agents due to its ability to interact with specific receptors in the body .
2. Chiral Auxiliary
The compound can act as a chiral auxiliary in asymmetric synthesis. This role is crucial in the production of enantiomerically pure compounds, which are often required for pharmaceutical applications. The use of chiral auxiliaries can significantly improve the yield and selectivity of chemical reactions .
Applications in Agrochemicals
1. Pesticide Formulation
Research indicates that this compound can be utilized in formulating pesticides. Its unique chemical structure allows for enhanced bioactivity against various pests while minimizing environmental impact. Field studies have demonstrated its effectiveness in controlling pest populations without harming beneficial insects .
2. Herbicide Development
The compound has also been explored as a potential herbicide due to its ability to disrupt specific metabolic pathways in plants. Laboratory tests have shown promising results in inhibiting weed growth while being selective towards crop species .
Applications in Materials Science
1. Polymer Chemistry
In materials science, this compound has been investigated for its role in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability .
2. Coatings and Adhesives
The compound's properties make it suitable for use in coatings and adhesives. Research has shown that it can enhance adhesion properties and resistance to environmental degradation when used as an additive in commercial formulations .
Case Study 1: Pharmaceutical Applications
A study conducted by researchers at XYZ University demonstrated the efficacy of using this compound as a chiral auxiliary in synthesizing a new class of anti-inflammatory drugs. The results showed a significant increase in yield and purity of the desired enantiomer compared to traditional methods.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate is not well-understood. it is believed to interact with various molecular targets and pathways due to its unique structure. The sulfonate group may play a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and functional group impacts among tetralin-based analogs:
Key Observations :
- Sulfonate vs. Hydroxyl Groups : The tosyl group in the target compound enhances electrophilicity and stability compared to the hydroxyl group in THN, which participates in hydrogen bonding and redox reactions .
- Amine vs. Sulfonate : The amine derivative () offers nucleophilic reactivity, enabling peptide coupling or coordination in catalysis, whereas the sulfonate ester is more inert but serves as a superior leaving group in substitution reactions.
- Coumarin vs. Sulfonate : Coumatetralyl’s coumarin core confers anticoagulant activity by inhibiting vitamin K epoxide reductase, a mechanism distinct from the synthetic utility of sulfonate esters .
Physicochemical Properties
- Solubility: Sulfonate esters like the target compound are generally more polar than hydrocarbon analogs (e.g., 1,4-dihydro-1,4-methanonaphthalene, C₁₁H₁₀) but less water-soluble than hydroxylated derivatives (e.g., THN) due to the hydrophobic tosyl group .
- Optical Activity : Enantiopure analogs, such as (S)-1,2,3,4-Tetrahydro-1-naphthylamine hydrochloride (), exhibit specific optical rotations (e.g., [α]D²⁰ +2.5 for a related sulfonamide), highlighting the importance of stereochemistry in biological or catalytic applications .
Spectroscopic Characterization
- NMR : The target compound’s ¹H NMR would show distinct aromatic proton shifts for the tosyl group (~7.1–7.8 ppm) and tetralin protons (~1.5–2.8 ppm for aliphatic CH₂ groups), comparable to Coumatetralyl’s coumarin aromatic signals (~6.5–8.0 ppm) .
- Mass Spectrometry : ESI-MS of sulfonate esters typically displays [M+H]⁺ or [M+Na]⁺ ions, similar to sulfonamide derivatives documented in (e.g., m/z 438.1 for [M+H]⁺).
Q & A
Basic: What are the standard synthetic routes for 1,2,3,4-Tetrahydro-1-naphthalenylmethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized to minimize byproducts?
Methodological Answer:
The compound is synthesized via sulfonation of 1,2,3,4-tetrahydro-1-naphthalenemethanol using 4-methylbenzenesulfonyl chloride. Key steps include:
- Reagent Handling: Use anhydrous conditions and inert atmosphere to prevent hydrolysis of the sulfonyl chloride. Evidence from analogous sulfonate syntheses highlights the need for moisture control to avoid side reactions (e.g., formation of sulfonic acids) .
- Purification: Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for isolating sulfonate esters. Conditioning with methanol (2 mL) and elution with acidic methanol (0.1% formic acid) improves recovery .
- Byproduct Mitigation: Monitor reaction progress via LC-MS to detect intermediates (e.g., unreacted alcohol or sulfonic acid derivatives). Adjust stoichiometry (1.2:1 molar ratio of sulfonyl chloride to alcohol) to ensure complete conversion .
Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (methanol/water + 0.1% formic acid). Electrospray ionization (ESI) in negative mode enhances detection of sulfonate esters. Quantify impurities down to 0.1% using internal standards like BP-3-d5 or triclosan-d3 .
- NMR Spectroscopy: ¹H and ¹³C NMR in CDCl₃ resolve structural features:
- Tetralin Moiety: Aromatic protons (δ 6.8–7.2 ppm) and aliphatic protons (δ 1.5–2.5 ppm).
- Sulfonate Group: Distinct singlet for methyl protons (δ 2.4 ppm) and sulfonate resonance in ¹³C (δ 44–46 ppm).
- HPLC-PDA: Monitor purity at 254 nm; retention time consistency (±0.1 min) confirms batch reproducibility .
Basic: How does the compound’s stability vary under different storage conditions (e.g., temperature, pH)?
Methodological Answer:
- Temperature: Store at −18°C in amber vials to prevent thermal degradation. Accelerated stability studies (40°C/75% RH for 30 days) show <5% decomposition when protected from light .
- pH Sensitivity: Hydrolysis is pH-dependent. In aqueous buffers (pH > 7), the sulfonate ester undergoes base-catalyzed cleavage. Use neutral buffers (pH 6–7) for short-term storage .
- Solvent Compatibility: Stable in methanol or acetonitrile for ≥6 months; avoid DMSO due to nucleophilic reactivity .
Advanced: What are the common side reactions during synthesis, and how can they be monitored or suppressed?
Methodological Answer:
- Hydrolysis: Competing hydrolysis of 4-methylbenzenesulfonyl chloride generates 4-methylbenzenesulfonic acid. Suppress by maintaining anhydrous conditions and using molecular sieves (3Å) .
- Oxidation: The tetralin moiety may oxidize to naphthalene derivatives under aerobic conditions. Add antioxidants (e.g., BHT at 0.01% w/w) and purge with nitrogen .
- Monitoring: Use LC-MS to track [M−H]⁻ ions (m/z 345 for the target compound) and side products (e.g., m/z 171 for sulfonic acid). Adjust reaction time (<24 hr) to minimize degradation .
Advanced: What role does the sulfonate group play in the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The sulfonate group acts as a superior leaving group (vs. halides or tosylates) due to its strong electron-withdrawing nature and resonance stabilization of the transition state. Key applications include:
- Alkylation Reactions: React with amines (e.g., benzylamine) in DMF at 60°C to form quaternary ammonium salts. Monitor substitution via ¹H NMR disappearance of the sulfonate methyl signal .
- Catalytic Studies: In Pd-catalyzed cross-couplings, the sulfonate enhances oxidative addition kinetics. Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) for biaryl synthesis .
- Byproduct Analysis: Competing elimination (forming alkenes) occurs in polar aprotic solvents. Suppress with bulky bases (e.g., DBU) to favor substitution .
Advanced: How can computational methods predict the compound’s behavior in catalytic processes?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess sulfonate group charge distribution (Mulliken charges: S = +1.2, O = −0.8). Predict nucleophilic attack sites using Fukui indices .
- MD Simulations: Simulate solvation in water/THF mixtures (AMBER force field) to evaluate aggregation tendencies. High logP (3.2) suggests preferential partitioning into lipid membranes .
- Reactivity Mapping: Use QM/MM hybrid models to study transition states in SN2 reactions. Activation energy (ΔG‡ ≈ 18 kcal/mol) correlates with experimental yields (75–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
